molecular formula C14H20BrN3O3 B13936380 tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13936380
M. Wt: 358.23 g/mol
InChI Key: AHGZYPUHPXWTKD-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a brominated pyrazine ring, and a pyrrolidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the pyrazine ring.

    Esterification: Formation of the tert-butyl ester group.

    Coupling Reaction: Coupling of the brominated pyrazine with the pyrrolidine moiety.

The reaction conditions for these steps may vary, but common reagents include bromine, tert-butyl alcohol, and coupling agents such as EDCI or DCC. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents for these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activities, such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazine ring and pyrrolidine moiety may play key roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in the substituents on the pyrazine or pyridine ring. The unique combination of the brominated pyrazine ring and pyrrolidine moiety in this compound may confer distinct properties and applications .

Properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20BrN3O3/c1-9-12(16-7-11(15)17-9)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3

InChI Key

AHGZYPUHPXWTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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